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molecular formula C11H11BrN2O2 B8301126 3-Bromo-1-ethyl-2-methyl-6-nitro-1H-indole

3-Bromo-1-ethyl-2-methyl-6-nitro-1H-indole

Cat. No. B8301126
M. Wt: 283.12 g/mol
InChI Key: QTMIJFDOMLOIAU-UHFFFAOYSA-N
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Patent
US07932284B2

Procedure details

Stir a solution of 1-ethyl-2-methyl-6-nitro-1H-indole, 19 (0.36 g, 1.76 mmol) and N-bromosuccinamide (0.31 g, 1.76 mmol) in anhydrous THF (10 mL) under inert atmosphere at ambient temperature for 14 hours. Quench the reaction with saturated aqueous sodium bicarbonate, add ethyl acetate, and wash with saturated aqueous sodium bicarbonate followed by saturated aqueous brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Chromatograph over silica gel using hexanes/ethyl acetate (9:1) to afford the title compound and unreacted 1-ethyl-2-methyl-6-nitro-1H-indole (0.37 g) in a 4:1 mixture which can be used in the subsequent step without further purification. LRMS (API ES+)=: 283, 285 (M, M+2M).
Name
1-ethyl-2-methyl-6-nitro-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
19
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[CH:5]=[C:4]1[CH3:15])[CH3:2].[Br:16]NC(=O)CCC(N)=O.C(OCC)(=O)C>C1COCC1>[Br:16][C:5]1[C:6]2[C:11](=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=2)[N:3]([CH2:1][CH3:2])[C:4]=1[CH3:15].[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[CH:5]=[C:4]1[CH3:15])[CH3:2]

Inputs

Step One
Name
1-ethyl-2-methyl-6-nitro-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(=CC2=CC=C(C=C12)[N+](=O)[O-])C
Name
19
Quantity
0.36 g
Type
reactant
Smiles
Name
Quantity
0.31 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with saturated aqueous sodium bicarbonate
WASH
Type
WASH
Details
wash with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N(C2=CC(=CC=C12)[N+](=O)[O-])CC)C
Name
Type
product
Smiles
C(C)N1C(=CC2=CC=C(C=C12)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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